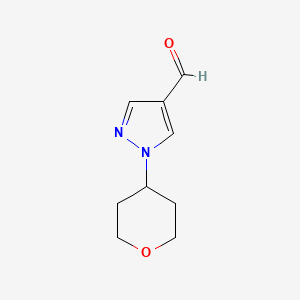
3-Bromo-5-(2-phenoxyethoxy)pyridine
Descripción general
Descripción
3-Bromo-5-(2-phenoxyethoxy)pyridine (3-Br-5-PEP) is an organic compound that has been studied for its various applications in the scientific research field. It is a brominated pyridine derivative that has a phenoxyethoxy group at the 5-position. The compound has been investigated for its potential use in drug synthesis, as a reagent in organic synthesis, and as a biochemical and physiological probe.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by El-Lateef et al. (2015) demonstrated the use of novel Schiff bases, including compounds related to 3-Bromo-5-(2-phenoxyethoxy)pyridine, as effective inhibitors for carbon steel corrosion in acidic medium containing chloride. These inhibitors showed high efficiency and their adsorption on carbon steel surfaces followed Langmuir’s adsorption isotherm, indicating a physical/chemical nature of adsorption. This research has implications for industrial applications where corrosion resistance is critical (El-Lateef et al., 2015).
Synthesis of Acyclic Pyridine C-Nucleosides
Research by Hemel et al. (1994) involved the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, a compound structurally related to this compound. This study focused on creating novel acyclic pyridine C-nucleosides for potential application in various therapeutic contexts. However, the synthesized compounds did not exhibit significant biological activity (Hemel et al., 1994).
Spectroscopic and Antimicrobial Studies
Vural and Kara (2017) conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, closely related to this compound. Their study included density functional theory (DFT) analyses, revealing insights into the molecule's structure and properties. Additionally, they investigated the antimicrobial activities of the compound, highlighting its potential in medical and pharmaceutical applications (Vural & Kara, 2017).
Synthesis of Brominated Hydroxypyridines
Kolder and Hertog (2010) explored the bromination of hydroxypyridines, which are chemically related to this compound. Their research focused on understanding the tautomeric structures of these substances and the influence of bromination on their properties. This study is relevant for developing new synthetic methods and understanding the behavior of pyridine derivatives (Kolder & Hertog, 2010).
Application in Synthesis of Novel Derivatives
A study by Ahmad et al. (2017) described the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. They utilized compounds structurally similar to this compound, leading to the creation of various derivatives with potential applications in chemistry and pharmaceuticals. This research illustrates the versatility of pyridine derivatives in synthetic chemistry (Ahmad et al., 2017).
Safety and Hazards
3-Bromo-5-(2-phenoxyethoxy)pyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling this compound .
Propiedades
IUPAC Name |
3-bromo-5-(2-phenoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-8-13(10-15-9-11)17-7-6-16-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPOUNWFEWQHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



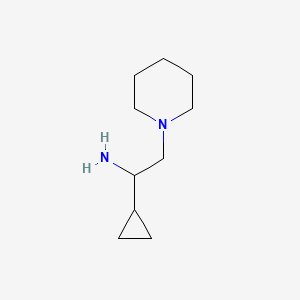
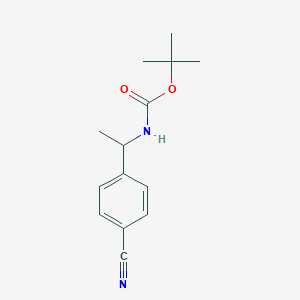

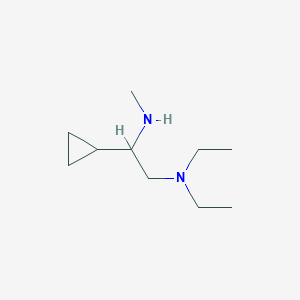
![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)
![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)

amine](/img/structure/B1399904.png)

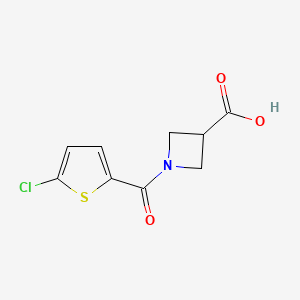
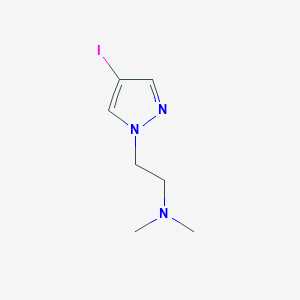
![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)
